1-methyl-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-1,2,4-triazole-3-carbaldehyde is an organic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the nitrogen atoms in the triazole moiety can actively contribute to binding to the active site of enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. For instance, the compound is stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-1,2,4-triazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby altering their activity . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, potentially altering its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with formylating agents under controlled conditions. For instance, the reaction with formic acid or formamide in the presence of a catalyst can yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-methyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different position of the aldehyde group.
1-methyl-1H-1,2,4-triazole-5-carbaldehyde: Another positional isomer with the aldehyde group at the 5-position.
Uniqueness
1-methyl-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group on the triazole ring can affect the compound’s ability to interact with various molecular targets, making it distinct from its isomers .
Properties
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSACQGJDXXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126748-87-6 |
Source
|
Record name | 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.